molecular formula C16H20N2O B12528457 Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]- CAS No. 828911-93-9

Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-

Cat. No.: B12528457
CAS No.: 828911-93-9
M. Wt: 256.34 g/mol
InChI Key: PNNCITHNABWVDG-UHFFFAOYSA-N
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Description

Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]- is a hydrazine derivative characterized by the presence of two aromatic rings, one substituted with dimethyl groups and the other with a methoxy group. Hydrazine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with substituted aromatic aldehydes or ketones. For this specific compound, the synthesis might involve:

    Condensation Reaction: Reacting 2,4-dimethylbenzaldehyde with 3-methoxybenzylhydrazine under acidic or basic conditions to form the desired hydrazine derivative.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-100°C.

Industrial Production Methods

Industrial production of hydrazine derivatives often involves large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for yield and purity. Catalysts and advanced purification techniques may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Hydrazine derivatives can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding azo compounds.

    Reduction: Reduction of nitro groups to amines using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Azo Compounds: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

    Substituted Aromatics: Formed through substitution reactions.

Scientific Research Applications

Hydrazine derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of various organic compounds.

    Biology: Investigated for their potential as enzyme inhibitors or activators.

    Medicine: Explored for their anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of hydrazine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of aromatic rings and functional groups allows these compounds to bind to active sites, modulating biological pathways. For example, hydrazine derivatives may inhibit enzyme activity by forming stable complexes with the enzyme’s active site.

Comparison with Similar Compounds

Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]- can be compared with other hydrazine derivatives such as:

    Phenylhydrazine: Known for its use in the synthesis of pharmaceuticals.

    Benzylhydrazine: Utilized in the production of agrochemicals.

    Dimethylhydrazine: Explored for its potential as a rocket propellant.

Conclusion

Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]- is a versatile compound with potential applications in various fields. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in scientific research and industrial processes.

Properties

CAS No.

828911-93-9

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]hydrazine

InChI

InChI=1S/C16H20N2O/c1-12-7-8-16(13(2)9-12)18-17-11-14-5-4-6-15(10-14)19-3/h4-10,17-18H,11H2,1-3H3

InChI Key

PNNCITHNABWVDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NNCC2=CC(=CC=C2)OC)C

Origin of Product

United States

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